3-Acetylphenanthrene

Beschreibung

Overview of 3-Acetylphenanthrene as a Polycyclic Aromatic Hydrocarbon Derivative

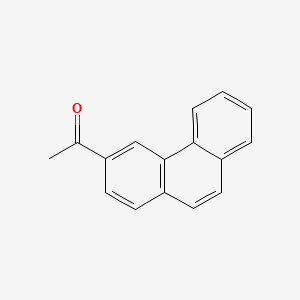

This compound, systematically named 1-(phenanthren-3-yl)ethanone, is an organic compound and a derivative of phenanthrene (B1679779). ontosight.ai Phenanthrene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are characterized by their structure of three or more fused benzene (B151609) rings. numberanalytics.comresearchgate.net Specifically, phenanthrene has three fused rings in an angular arrangement. wikipedia.org this compound is formed when an acetyl group (-COCH₃) is substituted onto the third carbon atom of the phenanthrene core. ontosight.ai

This substitution modifies the chemical and physical properties of the parent phenanthrene molecule. ontosight.ai As a solid, it often appears as a white to yellow powder. fishersci.comguidechem.com It is a subject of academic interest due to its role as a synthetic intermediate and its connection to the broader field of PAH chemistry. ontosight.airsc.org Its molecular structure makes it a valuable building block in organic synthesis for creating more complex molecules. guidechem.comlookchem.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(phenanthren-3-yl)ethanone nih.gov |

| Molecular Formula | C₁₆H₁₂O ontosight.aisigmaaldrich.com |

| Molecular Weight | 220.27 g/mol ontosight.aisigmaaldrich.com |

| CAS Number | 2039-76-1 ontosight.aisigmaaldrich.com |

| Appearance | White to Yellow Powder fishersci.com |

| Melting Point | 73 - 76 °C / 163.4 - 168.8 °F fishersci.com |

| Canonical SMILES | CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 nih.gov |

| InChI Key | JKVNPRNAHRHQDD-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Significance of the Acetyl Group in Phenanthrene Chemistry

The introduction of an acetyl group to the phenanthrene skeleton at the 3-position is significant for several reasons. The acetyl group is an electron-withdrawing group, which alters the electron density distribution across the aromatic system, thereby influencing its reactivity in subsequent chemical reactions.

A primary method for introducing this functional group is the Friedel-Crafts acylation of phenanthrene. numberanalytics.com Research has shown that the conditions of this reaction, such as the solvent and catalyst used, heavily influence the isomeric distribution of the resulting acetylphenanthrene product. researchgate.netrsc.org For instance, using nitrobenzene (B124822) or nitromethane (B149229) as a solvent favors the formation of the 3-isomer, making it a major product with yields as high as 64-65%. rsc.org This regioselectivity is crucial for researchers aiming to synthesize specific phenanthrene derivatives.

The acetyl group serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, making this compound a valuable intermediate. For example, it has been used as a starting material in the synthesis of phenanthrene-3-carboxylic acid and in the creation of 8-methyl-1:2-benzanthracene. rsc.orgprepchem.com Furthermore, the acetylphenanthrene core has been incorporated into larger molecules for biological evaluation, such as in the development of novel analogues of N-piperazinyl fluoroquinolones for antibacterial research. brieflands.com

Table 2: Isomer Distribution in the Friedel-Crafts Acetylation of Phenanthrene Under Various Conditions

| Solvent | 1-isomer (%) | 2-isomer (%) | 3-isomer (%) | 4-isomer (%) | 9-isomer (%) |

|---|---|---|---|---|---|

| Ethylene (B1197577) dichloride | 2 | 4 | - | - | 54 |

| Nitrobenzene | - | 27 | 65 | - | - |

| Nitromethane | - | - | 64 | - | - |

| Benzene | - | - | 47 | - | - |

| Carbon disulphide | - | - | 39-50 | 8 | - |

| Chloroform | 18 | - | 37 | 0.5 | 37 |

Data sourced from a 1968 study on the Friedel-Crafts acetylation of phenanthrene. Dashes indicate data not specified in the abstract. rsc.org

Historical Context of Phenanthrene and Acetylphenanthrene Research

Phenanthrene was first isolated from the high-boiling fraction of coal tar. wikipedia.orgslideshare.net Its structure was determined in the early 1870s by Fittig and Ostermayer, who oxidized it to diphenic acid, and was confirmed by Graebe through synthesis from stilbene. wikipedia.org The name "phenanthrene" was proposed by Fittig in 1873 to reflect its chemical relationship to both phenyl and anthracene. wikipedia.org

Early research recognized that the phenanthrene ring system is a core structure in many naturally occurring compounds, including steroids, bile acids, and some alkaloids. marquette.edutaylorandfrancis.com This discovery spurred significant interest in the synthesis and study of its derivatives.

A key development in phenanthrene chemistry was the application of the Friedel-Crafts acylation reaction to the phenanthrene molecule. numberanalytics.comslideshare.net This reaction allows for the direct introduction of an acyl group, such as the acetyl group, onto the aromatic rings. Extensive studies have explored the reversibility of this reaction and the factors controlling which of the five possible isomers (1-, 2-, 3-, 4-, or 9-acetylphenanthrene) is formed. researchgate.netrsc.org It was determined that under certain conditions, a rearrangement could occur, and that the 2- and 3-acetylphenanthrenes are the most thermodynamically stable products. researchgate.net This foundational research into the reactivity of phenanthrene paved the way for its use as a building block in synthesizing more complex and targeted molecules for various scientific applications. rsc.orglookchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenanthren-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVNPRNAHRHQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049243 | |

| Record name | 3-Acetylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-76-1 | |

| Record name | 1-(3-Phenanthrenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylphenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3432AC5C2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Acetylphenanthrene and Its Analogues

Classic Organic Synthesis Approaches

Classic organic synthesis provides a foundation for the preparation of acetylphenanthrenes. These methods, while traditional, are often effective for producing the desired compounds.

Friedel-Crafts Acylation of Phenanthrene (B1679779)

The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aromatic ketones, including 3-acetylphenanthrene. ontosight.ainih.gov This reaction involves the electrophilic aromatic substitution of an acyl group onto the phenanthrene ring. nih.govnumberanalytics.comslideshare.net Typically, an acyl chloride, such as acetyl chloride, is reacted with phenanthrene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). numberanalytics.comrncollegehajipur.in

The reaction yields a mixture of isomeric acetylphenanthrenes, including the 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes. The proportion of each isomer is highly dependent on the reaction conditions. researchgate.net

The mechanism of Friedel-Crafts acylation begins with the reaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. wikipedia.org This acylium ion then attacks the electron-rich phenanthrene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. numberanalytics.com Finally, a proton is eliminated from the arenium ion, and the aromaticity of the phenanthrene ring is restored, yielding the acetylphenanthrene product. numberanalytics.com The ketone product forms a complex with the Lewis acid, which requires a stoichiometric amount of the catalyst. This complex is then hydrolyzed during aqueous workup to give the final ketone. wikipedia.org

Studies have shown that the Friedel-Crafts acetylation of phenanthrene can be a reversible process, particularly in the presence of polyphosphoric acid (PPA). researchgate.net This reversibility can lead to rearrangements of the acetylphenanthrene isomers, with the 9-acetylphenanthrene (B180964) being the kinetically controlled product and the 2- and 3-acetylphenanthrenes being the thermodynamically controlled products. researchgate.net

The regioselectivity of the Friedel-Crafts acylation of phenanthrene is a complex issue influenced by both electronic and steric factors. numberanalytics.com The different positions on the phenanthrene ring exhibit varying degrees of reactivity towards electrophilic attack. The 9-position is often the most reactive site for initial substitution. numberanalytics.comresearchgate.net However, under different conditions, other isomers can be favored.

The distribution of the acetyl group among the possible positions (1, 2, 3, 4, and 9) is significantly influenced by the reaction solvent and temperature. numberanalytics.comresearchgate.net For instance, acetylation in ethylene (B1197577) dichloride predominantly yields the 9-isomer, while using nitrobenzene (B124822), nitromethane (B149229), benzene (B151609), or carbon disulfide as the solvent leads to the 3-isomer as the major product. researchgate.net In chloroform, comparable amounts of the 3- and 9-isomers are formed. researchgate.net This demonstrates that by carefully selecting the reaction conditions, the synthesis can be directed towards a desired isomer, such as this compound.

The choice of solvent and the reaction temperature are critical parameters that dictate the selectivity of the Friedel-Crafts acylation of phenanthrene. numberanalytics.comresearchgate.net The polarity of the solvent can influence the stability of the intermediate carbocation and the transition states leading to different isomers.

| Solvent | Major Isomer |

| Ethylene dichloride | 9-acetylphenanthrene |

| Nitrobenzene | This compound |

| Nitromethane | This compound |

| Benzene | This compound |

| Carbon disulfide | This compound |

| Chloroform | Equal amounts of 3- and 9-isomers |

This table summarizes the major acetylphenanthrene isomer formed in different solvents during Friedel-Crafts acylation. researchgate.net

Temperature also plays a crucial role. In some systems, an increase in temperature can lead to an increase in reactivity without significantly affecting the product selectivity. scispace.comresearchgate.net However, in other cases, temperature changes can alter the product distribution, favoring the thermodynamically more stable isomers at higher temperatures due to the reversibility of the reaction. researchgate.net

Regioselectivity in Friedel-Crafts Acylation of Phenanthrene

Oxidation Reactions Preceding Acetyl Group Introduction

An alternative strategy for synthesizing specific acetylphenanthrene isomers involves the oxidation of a precursor molecule. For instance, 2-acetylphenanthrene (B184642) can be oxidized to 2-acetoxyphenanthrene using an oxidizing agent like m-chloroperbenzoic acid, followed by basic hydrolysis. nih.gov While this example illustrates a route to a different isomer, similar multi-step sequences involving oxidation can be envisioned for accessing other acetylphenanthrenes. For example, phenanthrene can be oxidized to phenanthrenequinone, which can then undergo further reactions. iptsalipur.org

Other Established Synthetic Routes to Acetylphenanthrenes

Beyond the direct Friedel-Crafts acylation, other established methods can be employed to synthesize acetylphenanthrenes. One such method is the Haworth synthesis, a classic route for producing polycyclic aromatic hydrocarbons and their derivatives. wikipedia.org This multi-step process typically involves the reaction of an arene with succinic anhydride, followed by reduction and a second intramolecular Friedel-Crafts acylation to form the polycyclic system. wikipedia.org Subsequent functionalization could then introduce the acetyl group.

Another approach involves the Suzuki-Miyaura coupling followed by an aldol (B89426) condensation cascade reaction, which has been shown to be an efficient method for constructing phenanthrene derivatives. lookchem.com Additionally, the Bardhan–Sengupta phenanthrene synthesis offers a classical pathway to the phenanthrene core, which can then be functionalized. wikipedia.org

Advanced and Green Chemistry Synthetic Strategies

In recent years, the development of synthetic methods that are more efficient, selective, and environmentally friendly has been a major focus. These advanced strategies, including organocatalysis and metal-catalyzed reactions, offer significant advantages over traditional methods.

Organocatalytic Reactions in Phenanthrene Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. In the context of phenanthrene synthesis, organocatalytic reactions have been successfully employed to create stereochemically defined phenanthrene derivatives.

A notable example is the enantioselective Friedel-Crafts reaction between phenanthrenequinones and indoles. mdpi.comnih.govresearchgate.netwilddata.cn This reaction, catalyzed by a (S,S)-dimethylaminocyclohexyl-squaramide, yields 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives with good yields (73–90%) and high enantiomeric excess (up to 97% ee). mdpi.comnih.govresearchgate.net The reaction proceeds efficiently under mild conditions, highlighting the effectiveness of organocatalysis in generating chiral phenanthrene structures. mdpi.com

Another significant advancement is the use of N-heterocyclic carbenes (NHCs) as organocatalysts for the synthesis of 9,10-phenanthrenequinones (PQs). rsc.org This method allows for the rapid construction of a diverse range of PQs from simple starting materials without the need for stoichiometric oxidants or metal mediators. rsc.org The reaction is initiated by the carbene-catalyzed formation of a benzoin (B196080) adduct, which then undergoes an annulation reaction. rsc.org This represents a novel, metal-free approach to constructing the PQ framework. rsc.org

Table 1: Organocatalytic Synthesis of Phenanthrene Derivatives

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (S,S)-dimethylaminocyclohexyl-squaramide | Phenanthrenequinones, Indoles | 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives | 73-90% | up to 97% | mdpi.comnih.govresearchgate.net |

| N-heterocyclic carbene (NHC) | Aldehydes, Esters | 9,10-Phenanthrenequinone (PQ) derivatives | High efficiency | Not applicable | rsc.org |

Metal-Catalyzed Synthetic Routes to Phenanthrene Derivatives

Transition metal-catalyzed reactions are highly effective for the synthesis of phenanthrene derivatives, offering high yields and step economy. ingentaconnect.combenthamscience.com Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

A novel one-pot, palladium-catalyzed domino reaction has been reported for the synthesis of phenanthrene derivatives from aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene. nih.govbeilstein-journals.org This process involves ortho-C–H activation, decarbonylation, and a subsequent retro-Diels–Alder reaction, demonstrating a high degree of efficiency and a broad substrate scope. nih.gov Compared to previous methods, this approach offers shorter reaction times and higher product yields. nih.gov

Other metal-catalyzed methods include the annulation of 2-substituted biphenyls with alkynes and Heck reactions. ingentaconnect.combenthamscience.comrsc.org These strategies are valuable for creating decorated π-conjugated polycyclic aromatic hydrocarbons. ingentaconnect.combenthamscience.com Acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes has also been shown to be an effective method for producing sterically hindered 4,5-diarylphenanthrenes. rsc.org

Table 2: Metal-Catalyzed Synthesis of Phenanthrene Derivatives

| Catalyst/Reagent | Reactants | Method | Key Features | Reference |

| Palladium/Norbornadiene | Aryl iodides, ortho-bromobenzoyl chlorides | Domino one-pot reaction | Wide substrate range, shorter reaction times, higher yields | nih.govbeilstein-journals.org |

| B(C6F5)3 | 1,4-Benzenediacetaldehyde, Terminal aryl alkynes | Acid-catalyzed bisannulation | Good yields, excellent regioselectivity for sterically hindered phenanthrenes | rsc.org |

| Ruthenium | 9-Acetylphenanthrene, Poly(vinylmethylsiloxane) | Regioselective anti-Markovnikov addition | Highly efficient chemical modification of a polymer | acs.org |

Multi-Step Synthesis of Complex Phenanthrene Architectures utilizing this compound

This compound serves as a versatile building block in the multi-step synthesis of more complex and functionally diverse phenanthrene-based structures. Its acetyl group provides a reactive handle for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Helical molecules, or helicenes, are of great interest due to their unique chiroptical properties and potential applications in asymmetric catalysis and materials science. researchgate.netacs.org this compound has been instrumental in the synthesis of novel helical ligands.

One key transformation is the Russig–Laatsch reaction, where an enol ether of this compound is reacted with p-benzoquinone. acs.org This reaction is a crucial step in the synthesis of bis researchgate.nethelicenediol ligands ( researchgate.netHELOL). acs.org These diols have been shown to be effective catalysts for the addition of diethylzinc (B1219324) to aldehydes, producing nonracemic alcohols with high enantiomeric excesses. acs.org The resulting helical ligands exhibit superior stereoselectivity and yields compared to other catalysts like BINOL. acs.org

The synthesis of sterically hindered phenanthrenes through acid-catalyzed bisannulation reactions can also lead to the formation of helical structures. rsc.org For instance, the use of internal alkyne substrates can produce 3,4,5,6-tetrasubstituted phenanthrenes with an augmented backbone helicity. rsc.org These multisubstituted phenanthrenes can then be converted into useful structures like helical, chiral diphosphine ligands. rsc.org

Triazine derivatives are an important class of heterocyclic compounds with a wide range of applications, including as intermediates for electroluminescent materials. google.com While direct synthesis of triazine derivatives from this compound is not explicitly detailed in the provided context, the synthesis of other polycyclic derivatives suggests potential pathways. For instance, the Doebner-von Miller reaction, a method for synthesizing quinolines, utilizes α,β-unsaturated carbonyl compounds which can be derived from acetyl precursors. A similar strategy could potentially be adapted for triazine synthesis.

More generally, 1,3,5-triazine (B166579) derivatives can be prepared through the coupling and ring-closing reaction of a benzaldehyde (B42025) derivative and a benzamidine (B55565) hydrochloride derivative, with catalysts like copper acetate (B1210297) or nickel acetate achieving yields up to 80%. google.com The development of combinatorial libraries based on a 1,3,5-triazine template has also led to the identification of compounds with potent antimicrobial activity. nih.gov

Fluoroquinolones are a class of broad-spectrum antibiotics. nih.gov To explore new antibacterial agents, novel analogues of N-piperazinyl fluoroquinolones have been synthesized by introducing bulky phenanthrene moieties. nih.govsemanticscholar.orgnih.gov

In these syntheses, this compound is first converted to a reactive intermediate, which is then coupled with the piperazine (B1678402) ring of fluoroquinolones such as norfloxacin (B1679917), ciprofloxacin, and gatifloxacin. nih.gov For example, 2-bromo-1-(phenanthren-3-yl)ethan-1-one, derived from this compound, can be reacted with the parent fluoroquinolone to yield the desired N-substituted derivative. researchgate.net

While many of these novel compounds showed lower antibacterial activity than the parent drugs, some derivatives exhibited improved activity against specific bacterial strains. nih.govnih.gov Notably, the this compound analogue of norfloxacin was found to be more effective against E. coli and K. pneumonia on a molar concentration basis. nih.govnih.gov This highlights the potential of using the phenanthrene scaffold to modulate the biological activity of existing drug molecules. researchgate.netbrieflands.com

Spectroscopic Characterization in Advanced Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Acetylphenanthrene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to the aromatic protons and the acetyl methyl group. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of the fused ring system. chemicalbook.com A singlet corresponding to the three protons of the methyl group (CH₃) is observed at approximately 2.739 ppm. chemicalbook.com

In derivatives of this compound, the chemical shifts and coupling patterns of these protons can be significantly altered. For instance, in 3-phenanthryl iodomethyl ketone, a derivative where a hydrogen of the acetyl group is substituted with iodine, the two remaining protons of the methylene (B1212753) group (CH₂) appear as a singlet at 4.6 ppm. rsc.org The aromatic protons in this derivative are observed as multiplets between 7.7-8.3 ppm, with another multiplet at 8.9 ppm and a broad singlet at 9.5 ppm. rsc.org The introduction of bulky substituents, such as in certain fluoroquinolone derivatives, can lead to even more complex aromatic signals and shifts in the aliphatic protons, providing valuable data for confirming their detailed structures. brieflands.comnih.gov

¹H NMR Data for this compound and a Derivative

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| This compound | Aromatic H | 7.609 - 9.230 | m |

| CH₃ | 2.739 | s | |

| 3-Phenanthryl iodomethyl ketone | Aromatic H | 7.7 - 8.3 | m |

| Aromatic H | 8.9 | m | |

| Aromatic H | 9.5 | br s | |

| CH₂ | 4.6 | s |

Data sourced from ChemicalBook chemicalbook.com and an electronic supplementary information file. rsc.org s = singlet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbonyl carbon, the methyl carbon of the acetyl group, and the fourteen carbons of the phenanthrene (B1679779) ring system. The carbonyl carbon signal typically appears significantly downfield due to its deshielded environment. The aromatic carbons produce a series of peaks in the region characteristic of sp²-hybridized carbons.

For derivatives, such as those resulting from the Friedel-Crafts acetylation of substituted biphenyls, the ¹³C NMR data is crucial for confirming the position of the acetyl group. core.ac.uk The chemical shifts of the carbon atoms in the phenanthrene nucleus are sensitive to the electronic effects of substituents, allowing for detailed structural assignments. core.ac.uk

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200 |

| Aromatic (C) | ~122 - 145 |

| Methyl (CH₃) | ~29 |

Approximate chemical shift ranges based on typical values for similar compounds.

1H NMR Analysis of this compound and its Derivatives

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 220.27 g/mol . chemicalbook.comnih.govfishersci.fi

The fragmentation pattern provides further structural information. Common fragments observed in the mass spectrum of this compound and its derivatives include ions resulting from the loss of the methyl group ([M-CH₃]⁺) and the acetyl group ([M-COCH₃]⁺). core.ac.uk In derivatives like 3-phenanthryl iodomethyl ketone, the molecular ion peak appears at m/z 346, and a prominent fragment is observed at m/z 205, corresponding to the phenanthrenoyl cation. rsc.org For certain fluoroquinolone derivatives of this compound, the base peak in the mass spectrum is often at m/z 178, which corresponds to the phenanthrene moiety, while the molecular ion peak is observed at the expected higher m/z value. brieflands.comnih.gov

Key Mass Spectrometry Data for this compound and a Derivative

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| This compound | 220 | 205, 176, 151 |

| 3-Phenanthryl iodomethyl ketone | 346 | 220, 205, 191, 177, 151 |

Data sourced from various chemical databases and supplementary information. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption band in its IR spectrum is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1685 cm⁻¹. rsc.orgcore.ac.uk This absorption confirms the presence of the acetyl group.

The IR spectrum also displays absorptions corresponding to the aromatic C-H stretching vibrations and the C=C stretching vibrations of the phenanthrene ring system. For derivatives, the position of the carbonyl band can shift depending on the electronic environment. For example, in 3-phenanthryl iodomethyl ketone, the carbonyl stretch is observed at 1662 cm⁻¹. rsc.org In some fluoroquinolone derivatives, multiple carbonyl stretches can be observed due to the presence of other carbonyl groups in the molecule. brieflands.comnih.gov An infrared study has also investigated the desorption of this compound from a silica-carbon tetrachloride interface. rsc.org

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (carbonyl) | 1650 - 1685 |

| Aromatic C-H | ~3000 - 3100 |

| Aromatic C=C | ~1450 - 1600 |

Data sourced from various research articles and spectral databases. rsc.orgcore.ac.uk

UV-Vis Spectroscopy in Absorption Studies and Complex Formation

UV-Vis spectroscopy provides insights into the electronic transitions within this compound. The extended π-conjugated system of the phenanthrene core gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Studies on derivatives have shown how modifications to the core structure affect the UV-Vis absorption. For instance, the synthesis of 1-p-nitrophenyl-3-methyl-naphtho(2,1-g)indazole from a this compound derivative resulted in a compound with a distinct UV spectrum. cdnsciencepub.com The formation of complexes, such as with copper (II), can also be monitored using UV-Vis spectroscopy, where the appearance of new absorption bands indicates complexation. ijcce.ac.ir

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is noted, detailed studies have been performed on its isomers, such as (E)-2-acetylphenanthrene and (Z)-9-acetylphenanthrene, whose structures have been determined by X-ray crystallography. ingentaconnect.comresearchgate.net These studies are crucial for understanding the steric and electronic properties that influence the reactivity and physical properties of acetylphenanthrenes. ingentaconnect.comresearchgate.net The Cambridge Structural Database contains crystal structure data for related compounds. nih.gov

Fluorescence Spectroscopy in Photophysical Investigations

Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of aromatic compounds like this compound and its derivatives. Research in this area often focuses on how the molecular structure and environment influence the emission of light after electronic excitation.

Advanced studies have utilized this compound as a precursor for more complex fluorescent molecules. nih.gov For instance, a series of fluorescent difluoroboronated β-diketones incorporating a phenanthrene skeleton (referred to as Phe@Ar) were synthesized to explore the effects of the substitution position on their photophysical characteristics. nih.govresearchgate.net In this research, β-diketones with 1-, 2-, 3-, and 9-phenanthryl moieties were prepared, with this compound serving as a key building block for the 3-substituted derivative. nih.govresearchgate.net

The investigation revealed that the position of the substituent on the phenanthrene moiety has a profound impact on the fluorescence quantum yield (Φf). researchgate.net Among the synthesized compounds, the derivative featuring the 3-phenanthryl moiety (3-Phe@Ph) exhibited the highest fluorescence quantum yield, reaching a value of 0.81 when measured in acetonitrile. nih.govrsc.orgrsc.org This was significantly higher than the derivative with the 2-phenanthryl moiety (2-Phe@Ph), which had a quantum yield of only 0.07 in the same solvent. nih.govresearchgate.netrsc.org These findings underscore the sensitivity of the electronic properties of the phenanthrene core to the point of substitution. The fluorescence states of these difluoroboronated β-diketones are characterized as having charge-transfer character. researchgate.net

The photophysical properties of these derivatives were also found to be dependent on the solvent. rsc.org The fluorescence quantum yields tend to decrease as the polarity of the solvent increases, which is attributed to an enhancement of the internal conversion process. researchgate.net In addition to solution-state measurements, the fluorescence of these materials was also observed and quantified in the solid state. nih.govrsc.org

To understand the deactivation pathways of the excited state, researchers employed transient absorption measurements using laser flash photolysis. nih.govrsc.org These experiments confirmed the formation of a triplet state, indicating that intersystem crossing (ISC) from the first excited singlet state (S1) is a competing process with fluorescence. rsc.org The experimental results were further rationalized through theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. researchgate.netrsc.org These calculations helped to explain the dependency of the fluorescence quantum yields on the substitution position in terms of differences in the oscillator strength for the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.govresearchgate.net

Fluorescence lifetime measurements, often carried out using Time-Correlated Single Photon Counting (TCSPC), provide further insight into the excited-state dynamics. rsc.orgrsc.org For the phenanthrene-based difluoroboronated β-diketones, fluorescence lifetimes (τf) were determined, which, in conjunction with quantum yields, allow for the calculation of radiative (kf) and non-radiative (knr) decay rates. rsc.org

Table 1: Photophysical Properties of Phenanthrene-Derived Difluoroboronated β-Diketones (Phe@Ar)

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| 3-Phe@Ph | Acetonitrile | 0.81 | researchgate.net, rsc.org, nih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1-Acetylphenanthrene |

| 2-Acetylphenanthrene (B184642) |

| 9-Acetylphenanthrene (B180964) |

| Difluoroboronated β-diketones |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 3-acetylphenanthrene and its isomers, from predicting their stability to elucidating complex reaction mechanisms.

DFT calculations are instrumental in determining the relative thermodynamic stabilities of different acetylphenanthrene isomers and the intermediates formed during their synthesis, such as in Friedel-Crafts acylation. researchgate.net By calculating the ground-state energies of each isomer, a direct comparison of their stability can be made.

In the context of electrophilic aromatic substitution reactions, the stability of the sigma-complex (or Wheland intermediate) is often calculated using DFT to predict the regioselectivity of the reaction. researchgate.net This approach assumes that the energy of the transition state leading to the sigma-complex is proportional to the energy of the complex itself. Studies have shown that this method can quantitatively predict isomer distribution with high accuracy for certain reactions. researchgate.net

Table 1: Theoretical Stability Data for Acetylphenanthrene Isomers and Intermediates This table is illustrative, based on findings that DFT is used to calculate relative energies. Specific energy values for all isomers from a single consistent study were not available in the provided search results.

| Isomer/Intermediate | Method | Basis Set | Relative Energy (kcal/mol) | Finding |

|---|---|---|---|---|

| 2-Acetylphenanthrene (B184642) | DFT | B3LYP/6-311G(d,p) | (Reference) | Often the thermodynamically most stable product. researchgate.net |

| This compound | DFT | B3LYP/6-311G(d,p) | Higher than 2-isomer | Kinetically favored under certain conditions. researchgate.net |

| σ-complex for 3-acetylation | DFT | B3LYP/6-311G(d,p) | Lower barrier | Lower transition state energy explains kinetic preference. researchgate.net |

| σ-complex for 2-acetylation | DFT | B3LYP/6-311G(d,p) | Higher barrier | Higher transition state energy. researchgate.net |

DFT is a cornerstone for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. diva-portal.orgacs.org For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or its participation in subsequent reactions, DFT provides mechanistic clarity. researchgate.netresearchgate.net

Studies have shown that the mechanism of Friedel-Crafts acylation can be complex. DFT calculations help to discriminate between competing pathways, such as whether the electrophile is a free acetyl cation or a larger complex involving the acyl chloride and Lewis acid (e.g., AcCl:AlCl₃). researchgate.netresearchgate.net The calculations can model the structures and energies of reactants, intermediates, transition states, and products. diva-portal.org For example, research on related aromatic systems suggests that the rate-determining transition state can vary significantly depending on the reactants and conditions, sometimes resembling an early π-complex and other times being much closer in structure to the σ-complex. researchgate.netdiva-portal.org DFT calculations support these findings by providing detailed energetic and structural data for each stationary point along the reaction coordinate. researchgate.net

The response of a material to an intense electromagnetic field, such as that from a laser, is described by its non-linear optical (NLO) properties. Molecules with extended π-conjugated systems, like phenanthrene (B1679779) derivatives, are of interest for NLO applications. analis.com.my DFT is a primary computational tool for predicting the NLO response of molecules. analis.com.my

Key NLO parameters, including polarizability (α) and first-order hyperpolarizability (β), can be calculated to evaluate a molecule's potential. analis.com.my While specific DFT studies focusing solely on the NLO properties of this compound were not prominently found, the methodology is well-established. analis.com.myresearchgate.net Such studies typically involve optimizing the molecular geometry and then computing the NLO properties using an appropriate functional and basis set. The results help in understanding structure-property relationships, guiding the design of new molecules with enhanced NLO characteristics. analis.com.my For instance, research on chalcone (B49325) derivatives demonstrates how DFT is used to correlate electronic properties like dipole moments and hyperpolarizabilities with the molecular structure. analis.com.my

Elucidating Reaction Mechanisms and Transition States

Molecular Mechanics and Dynamics Simulations

While DFT is powerful for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational behavior of larger systems and their dynamic interactions over time.

The orientation of the acetyl group relative to the phenanthrene ring system defines the conformation of this compound. While the phenanthrene backbone is rigid, rotation around the single bond connecting the carbonyl carbon to the ring can occur. Molecular mechanics calculations can be used to determine the potential energy as a function of this dihedral angle, identifying the most stable (lowest energy) conformations. acs.org

Experimental studies on related acetyl-aromatic compounds, such as acetyl naphthalene (B1677914) and other acetyl-phenanthrene isomers, have investigated the dynamics of this conformational relaxation. researchgate.net Computational methods like MM and MD complement these experiments by providing a detailed picture of the conformational landscape and the energy barriers between different conformers. acs.org This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery and design. This compound and its derivatives have been investigated as ligands in docking studies to explore their potential as bioactive agents. researchgate.netnih.gov

In one study, this compound was identified as a compound from a marine microorganism and was subsequently evaluated in silico for its antibacterial potential. researchgate.net The study involved docking this compound against multiple bacterial protein targets, including DNA gyrase B and dihydrofolate reductase (DHFR). researchgate.net The results indicated that this compound could act as a broad-spectrum antibacterial agent by binding to these multiple targets. researchgate.net

Similarly, derivatives of the phenanthrene scaffold have been designed and docked into the active site of HIV-1 integrase. nih.gov These studies use docking to predict binding modes and affinities, which helps to rationalize the structure-activity relationships observed in biological assays and guides the synthesis of more potent inhibitors. nih.govresearchgate.net The docking scores and predicted interactions, such as hydrogen bonds and π-π stacking, provide a structural hypothesis for the ligand's biological activity. nih.govresearchgate.net

Table 2: Reported Molecular Docking Targets for this compound and its Derivatives

| Ligand | Protein Target | Purpose of Study | Key Finding | Reference |

|---|---|---|---|---|

| This compound | DNA gyrase B, DHFR | Antibacterial agent screening | Predicted to have broad-spectrum activity against multiple bacterial targets. | researchgate.net |

| Halogenated phenanthrene β-diketo acids | HIV-1 Integrase | Anti-retroviral drug development | Docking revealed novel binding modes distinct from known inhibitors. | nih.gov |

Conformational Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in medicinal chemistry and toxicology for predicting the activity of new chemical entities and for understanding the mechanisms of action of existing compounds. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as phenanthrenes, QSAR models have been developed to predict a range of biological activities, including cytotoxicity, antimicrobial effects, and anti-inflammatory properties. acs.orgplos.orgmdpi.com These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which can be quantified using molecular descriptors.

While specific, dedicated QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on structurally related phenanthrene derivatives. ijcrims.comresearchgate.netnih.gov These studies provide a framework for how a QSAR model for this compound and its analogs could be developed.

2D-QSAR and 3D-QSAR Model Development

The development of a QSAR model involves a series of steps, beginning with the compilation of a dataset of compounds with known biological activities. For a study involving this compound, this would typically include a series of its derivatives with variations in their chemical structure.

2D-QSAR Model Development

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include constitutional, topological, electrostatic, and quantum-chemical parameters. oup.com For a series of phenanthrene derivatives, a 2D-QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning algorithms. researchgate.netnih.gov The goal is to create a statistically robust equation that can predict the biological activity of new or untested compounds. researchgate.net

For instance, a study on the acute oral toxicity of PAHs in rats developed a 2D-QSAR model using descriptors like the maximum atom-type electrotopological state, van der Waals surface area, and the total number of bonds. nih.gov A similar approach for a series of this compound derivatives would involve calculating a wide range of 2D descriptors and then using statistical methods to select the most relevant ones for building a predictive model.

3D-QSAR Model Development

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. researchgate.netnih.gov These methods require the alignment of the molecules in the dataset, which can be a challenge for flexible compounds. oup.com

In a 3D-QSAR study of diaryloxy-methano-phenanthrene derivatives with anti-tubercular activity, CoMFA and CoMSIA models were successfully developed. researchgate.netnih.gov The models generated contour maps that visualized the regions where steric bulk, positive or negative electrostatic charges, and hydrophobicity would enhance or diminish the biological activity. researchgate.netnih.gov For this compound, a 3D-QSAR study would involve aligning it with its analogs and calculating steric and electrostatic fields around them to derive a predictive model. The resulting contour maps would offer insights into how modifications to the acetyl group or the phenanthrene ring could impact its biological activity.

A hypothetical 3D-QSAR model for this compound could highlight the importance of the steric and electronic properties of the acetyl group for a specific biological interaction.

Correlation of Computational Descriptors with Biological Activity

The core of any QSAR model is the correlation between computational descriptors and the observed biological activity. These descriptors quantify various aspects of a molecule's structure and properties.

Key Computational Descriptors

For phenanthrene derivatives, a variety of descriptors have been shown to be important in QSAR models. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netunicamp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are crucial for understanding reaction mechanisms and intermolecular interactions.

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity, and various topological indices that describe the branching and connectivity of the atoms. ijcrims.comnih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which plays a critical role in how a molecule interacts with biological membranes and protein binding sites. researchgate.net

Thermodynamic Descriptors: Properties like the heat of formation can also be correlated with biological activity. researchgate.net

Correlation and Interpretation

In a QSAR study on phenanthrene imidazole (B134444) derivatives, descriptors related to electronic and structural properties were found to significantly contribute to their potency as mPGES-1 inhibitors. ijcrims.com Another study on the anti-tubercular activity of diaryloxy-methano-phenanthrene derivatives suggested that introducing bulky and highly electronegative groups on the side chain could enhance activity. researchgate.netnih.gov

The table below provides a hypothetical example of the types of descriptors that would be calculated for this compound in a QSAR study and their potential correlation with a biological activity.

| Descriptor Category | Descriptor Example | Value (Hypothetical) | Potential Correlation with Biological Activity |

| Electronic | HOMO Energy | -8.5 eV | A higher HOMO energy might correlate with increased activity if the mechanism involves electron donation. |

| Electronic | LUMO Energy | -1.2 eV | A lower LUMO energy might enhance activity if the molecule acts as an electron acceptor. |

| Steric | Molecular Weight | 220.27 g/mol | Increased molecular weight within a series might positively or negatively correlate with activity, depending on the size of the binding pocket. |

| Hydrophobic | LogP | 4.5 | A high logP value suggests good membrane permeability but could also lead to non-specific binding. The optimal logP would depend on the target. |

| Topological | Wiener Index | 1526 | This index relates to the branching of the molecule and can be correlated with various physical and biological properties. |

This data can be visualized in an interactive table:

By establishing these correlations, QSAR models can guide the rational design of new, more potent analogs of this compound for specific applications in fields like materials science or pharmacology.

Advanced Applications in Medicinal Chemistry and Pharmacology

Biological Activities of 3-Acetylphenanthrene Derivatives

Phenanthrene (B1679779) and its derivatives have been investigated for a variety of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. scispace.comresearchgate.netnih.gov Modifications to the this compound molecule have been specifically explored to develop new agents with therapeutic potential. ontosight.ai

Derivatives of this compound have demonstrated notable potential as anticancer agents through various mechanisms of action.

One significant area of research involves the synthesis of Mannich bases from this compound. yok.gov.tr A specific derivative, the Mannich base of this compound with bis(2-chloroethyl)amine (B1207034), referred to as compound IC 27, has shown promising cytotoxicity in three human cancer cell lines: prostate cancer (PC3), cervical cancer (HeLa), and breast cancer (MCF7). yok.gov.tr The activity of this compound was found to be comparable to the established chemotherapy drug doxorubicin. yok.gov.tr Further investigation into its mechanism suggests that it interacts with the guanine (B1146940) base of DNA and possesses alkylating capabilities, which are crucial for its cytotoxic effects. yok.gov.tr

Another approach has been the conversion of this compound into 3-carboxyllic phenanthrenequinone. semanticscholar.orgscirp.org This quinone derivative was then conjugated with folic acid to create a tumor-targeting agent. semanticscholar.org This folate-conjugated phenanthraquinone demonstrated high potency against folate receptor-expressing KB cancer cells, with an IC50 value of approximately 10 nM. semanticscholar.org The mechanism of action is believed to be the continuous generation of reactive oxygen species (ROS) within the tumor environment, induced by the phenanthraquinone in the presence of ascorbic acid. semanticscholar.orgscirp.org

The broader class of phenanthrenes, to which this compound belongs, is well-known for its cytotoxic properties against various cancer cell lines. researchgate.netnih.gov

| Derivative of this compound | Cancer Cell Line(s) | Key Findings | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Mannich base with bis(2-chloroethyl)amine (IC 27) | PC3 (Prostate), HeLa (Cervical), MCF7 (Breast) | Demonstrated cytotoxicity close to the reference compound doxorubicin. | DNA interaction (guanine base) and alkylation. | yok.gov.tr |

| Folate-conjugated 3-carboxyllic phenanthrenequinone | KB cells (folate receptor-expressing) | Highly potent with an IC50 value of ~10 nM. | Generation of Reactive Oxygen Species (ROS). | semanticscholar.org |

The phenanthrene chemical structure is found in numerous compounds that have been studied for their anti-inflammatory properties. nih.gov Research into the broader class of phenanthrene derivatives has shown potential for mitigating inflammation. scispace.comresearchgate.net For instance, certain phenanthrene derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. scispace.com While these findings highlight the potential of the phenanthrene scaffold, specific studies focusing solely on the anti-inflammatory activity of this compound derivatives are an emerging area of research.

A significant advancement in the medicinal application of this compound has been its use in creating hybrid molecules with established antibacterial agents. nih.govnih.gov Researchers have synthesized novel analogues of N-piperazinyl fluoroquinolones by attaching a this compound moiety to parent drugs like norfloxacin (B1679917), ciprofloxacin, and gatifloxacin. nih.govbrieflands.com

The goal of this research was to investigate how the introduction of a bulky phenanthrene group would affect the antibacterial properties of these fluoroquinolones. nih.govresearchgate.net While many of the resulting hybrid compounds showed reduced antibacterial effects, a notable exception was the this compound analogue of norfloxacin. nih.govnih.govbrieflands.com This specific derivative exhibited greater effectiveness against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae when compared to the parent drug norfloxacin on a molar concentration basis. nih.govnih.govbrieflands.com This finding indicates that modifying fluoroquinolones with a this compound structure can, in some cases, enhance their activity against specific bacterial strains. nih.gov

| This compound Derivative | Parent Fluoroquinolone | Bacterial Strain | Observed Activity | Citation |

|---|---|---|---|---|

| 3-acetyl phenanthrene analogue | Norfloxacin | Escherichia coli | More effective than norfloxacin based on molar concentration. | nih.govnih.govbrieflands.com |

| 3-acetyl phenanthrene analogue | Norfloxacin | Klebsiella pneumoniae | More effective than norfloxacin based on molar concentration. | nih.govnih.govbrieflands.com |

| 3-acetyl phenanthrene analogue | Ciprofloxacin | Various Gram-positive and Gram-negative bacteria | Generally lower antibacterial effects than the parent drug. | nih.govbrieflands.com |

| 3-acetyl phenanthrene analogue | Gatifloxacin | Various Gram-positive and Gram-negative bacteria | Generally lower antibacterial effects than the parent drug. | nih.govbrieflands.com |

The biological activities of this compound derivatives are often rooted in their ability to interfere with critical enzymes and cellular pathways.

The antibacterial action of fluoroquinolones is primarily due to their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govbrieflands.comresearchgate.net These enzymes are crucial for bacterial DNA replication, repair, and recombination. researchgate.net The development of this compound-fluoroquinolone hybrids was based on this mechanism. nih.govbrieflands.com The enhanced activity of the norfloxacin-phenanthrene analogue against E. coli and K. pneumoniae suggests a potent interaction with and inhibition of the DNA gyrase and/or topoisomerase IV enzymes in these bacteria. nih.govbrieflands.com The bulky phenanthrene moiety modifies the way the drug binds to the enzyme-DNA complex, which in certain cases can lead to improved inhibitory action. nih.gov

Endonucleases are enzymes that cleave DNA or RNA and are vital for the lifecycle of certain viruses, such as arenaviruses. researchgate.net The endonuclease domain of the L protein in these viruses is considered a key target for the development of new antiviral drugs. researchgate.net Research in this area has focused on compounds like diketo-acids (DKAs) as potential inhibitors of viral endonucleases. researchgate.net While this demonstrates that specific enzyme inhibition is a viable strategy for antiviral therapy, research specifically documenting the evaluation of this compound derivatives as endonuclease inhibitors is not extensively covered in the available literature.

DNA Gyrase and Topoisomerase IV Inhibition

Modulation of Biochemical Pathways

Phenanthrene derivatives exert their biological effects by interacting with and modulating various cellular and biochemical pathways. Research has shown that these compounds can influence critical signaling cascades involved in cell proliferation, apoptosis (programmed cell death), and metastasis.

For instance, certain phenanthrene derivatives have been found to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways. A specific phenanthrene-based tylophorine (B1682047) derivative, PBT-1, has been shown to inhibit the growth of lung adenocarcinoma by downregulating AKT phosphorylation and the NF-κB signaling pathway, both of which are crucial for cancer cell survival and proliferation. acs.org Another phenanthrene compound, denbinobin, isolated from Dendrobium nobile, not only induces apoptosis in human gastric cancer cells but also enhances the anticancer effects of cisplatin (B142131) through the JNK stress signaling pathway. researchgate.net

Furthermore, phenanthraquinones, a class of compounds derived from phenanthrene, can regulate the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis. mdpi.com The ability of phenanthrene-based compounds to interfere with these fundamental cellular processes underscores their potential as therapeutic agents.

Interactions with Biological Macromolecules

The therapeutic and cytotoxic effects of phenanthrene derivatives are often rooted in their direct interactions with essential biological macromolecules like DNA and proteins. The planar nature of the phenanthrene ring system is particularly suited for interacting with DNA. nih.gov

Many phenanthrene derivatives are believed to exert their potent cytotoxic effects by intercalating between the base pairs of the DNA double helix. nih.gov This physical insertion into the DNA structure can disrupt DNA replication and transcription, ultimately leading to cell death. nih.govontosight.ai Beyond intercalation, these compounds can also inhibit the function of enzymes that are critical for DNA synthesis and maintenance. nih.gov

Specific derivatives have been designed to target key proteins. For example, the antitumor agent PBT-1 directly targets the heat shock protein HSP90 and the heterogeneous nuclear ribonucleoprotein A2/B1 (hnRNP A2/B1), both of which are involved in cancer progression. acs.org In-silico molecular docking studies have also predicted that this compound can interact with and potentially inhibit bacterial enzymes like DNA gyrase B and dihydrofolate reductase (DHFR). researchgate.net The diverse ways in which these compounds can be modified allows for fine-tuning their interactions with specific biological targets, such as enzymes or cellular receptors. ontosight.ai

Drug Design and Development Strategies

The phenanthrene scaffold is a valuable starting point for the design and development of new drugs. ontosight.ai Its amenability to chemical modification allows medicinal chemists to create extensive libraries of derivatives and systematically investigate how structural changes affect biological activity. guidechem.comontosight.ai

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects, guiding the design of more potent and selective drugs. nih.govnih.gov For phenanthrene-based compounds, SAR studies have revealed key features that influence their cytotoxic activity.

In a series of phenanthrene-based tylophorine (PBT) analogues, it was found that the nature of substituents on the phenanthrene ring significantly impacts their effectiveness against human large-cell lung carcinoma cells. mdpi.com For example, replacing a methoxyl group at the C-3 position with a hydroxyl group led to a marked increase in cytotoxic activity. mdpi.com This is demonstrated by comparing the IC₅₀ values of two derivatives, where the 3-hydroxyl compound (5a) was significantly more potent than its 3-methoxyl counterpart (5b). mdpi.com

| Compound | Substituent at C-3 | IC₅₀ (μM) |

|---|---|---|

| 5a | -OH (Hydroxyl) | 11.6 |

| 5b | -OCH₃ (Methoxyl) | 53.8 |

These findings highlight that a hydroxyl group at the C-3 position of the phenanthrene skeleton is highly favorable for cytotoxic activity. mdpi.com Such SAR insights are crucial for the rational design of new and more effective anticancer agents based on the phenanthrene nucleus. nih.gov

Design of Novel Therapeutic Agents based on the Phenanthrene Nucleus

The phenanthrene nucleus has served as the foundation for a wide array of therapeutic agents with diverse pharmacological activities, including analgesic, antimalarial, cytotoxic, and antibacterial properties. scispace.com this compound, in particular, is a valuable starting material for synthesizing more complex molecules. ontosight.ai

One notable application is in the development of novel antibacterial agents. nih.gov Researchers have synthesized new analogues of N-piperazinyl fluoroquinolones by incorporating phenanthrene moieties. nih.govnih.gov In this work, the this compound moiety was attached to the piperazine (B1678402) ring of the antibiotic norfloxacin. nih.gov The resulting compound, the this compound analogue of norfloxacin (6b), demonstrated superior activity against E. coli and K. pneumonia when compared to the parent drug, norfloxacin, on a molar concentration basis. nih.govnih.govscilit.com

| Compound | Organism | Activity Comparison |

|---|---|---|

| Norfloxacin Analogue (6b) | E. coli | More effective than Norfloxacin |

| K. pneumonia | More effective than Norfloxacin |

This strategy of conjugating the phenanthrene core with other pharmacologically important structures is a key approach in the quest for new therapeutic agents. nih.gov The development of fused phenanthrene derivatives, phenanthrene-metal complexes, and conjugates with other pharmacophores are active areas of research aimed at producing novel cytotoxic agents. nih.gov

Tumor-Targeted Therapies Utilizing Phenanthraquinones

A significant challenge in chemotherapy is the lack of specificity, which leads to toxicity in healthy cells. nih.govscirp.org Tumor-targeted therapies aim to overcome this by selectively delivering cytotoxic agents to cancer cells. Phenanthraquinones, which are derivatives of phenanthrene, have been employed in such strategies. tandfonline.com One innovative approach involves using folate as a targeting ligand, as many cancer cells, particularly ovarian and breast cancers, have a high expression of folate receptors (FRs) on their surface. nih.govtandfonline.com

In this strategy, 9,10-phenanthraquinone (PHQ), a potent generator of reactive oxygen species (ROS), is conjugated to folic acid. nih.govscirp.org The resulting folate-PHQ conjugate is selectively taken up by FR-positive cancer cells through receptor-mediated endocytosis. nih.govsemanticscholar.org Once inside the tumor cell, PHQ, in the presence of ascorbic acid (Vitamin C), catalyzes the continuous generation of hydrogen peroxide (H₂O₂), inducing a state of intense oxidative stress that leads to cell death. nih.govscirp.org

The synthesis of the necessary phenanthraquinone component can start from this compound. semanticscholar.orggoogle.com For instance, 3-Carboxyphenanthrenequinone, a key intermediate for conjugation to the folate linker, can be synthesized via the oxidation of this compound. semanticscholar.org Studies have shown that folate-PHQ can kill folate receptor-expressing KB cells in culture with high potency, demonstrating the potential of this tumor-targeted oxidative chemotherapy approach. nih.govsemanticscholar.org

Development of Asymmetric Catalysis for Pharmaceutical Intermediates

The synthesis of chiral drugs, where only one of a pair of enantiomers (mirror-image isomers) provides the therapeutic effect, requires highly selective chemical reactions. Asymmetric catalysis is a powerful tool for achieving this, enabling the efficient production of single-enantiomer pharmaceutical intermediates. numberanalytics.comresearchgate.net Phenanthrene derivatives, including those derived from this compound, have found application as catalysts in such processes.

For example, a diol derived from this compound has been shown to act as a catalyst for the enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org This reaction produces nonracemic alcohols, which are valuable chiral building blocks in pharmaceutical synthesis, with high enantiomeric excesses. acs.org In another application, a phenanthrene-containing cobalt(salen) complex was used as a catalyst for the asymmetric hydroamination of olefins. rsc.org This reaction delivers chiral pyrrolidines, which are key structural motifs present in many pharmaceuticals and biologically active molecules. rsc.org

The development of efficient and selective asymmetric catalysts is a critical area of research, and the unique structural and electronic properties of the phenanthrene nucleus make it an attractive scaffold for designing new catalytic systems for the pharmaceutical industry. researchgate.netfrontiersin.org

In Vitro and In Vivo Pharmacological Evaluations

The therapeutic potential of this compound and its derivatives has been a subject of scientific investigation, with a focus on their activity against various biological targets. This section details the findings from in vitro and in vivo studies, exploring their antibacterial, antiproliferative, and toxicological profiles.

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

The antibacterial properties of this compound derivatives have been assessed against a range of both Gram-positive and Gram-negative bacteria. In a notable study, novel analogues of N-piperazinyl fluoroquinolones were synthesized by introducing bulky phenanthrene moieties, including a this compound derivative, to existing antibacterial agents like norfloxacin, ciprofloxacin, and gatifloxacin. nih.govnih.govbrieflands.com The primary aim was to evaluate how these structural modifications would influence their antibacterial efficacy.

The in vitro antibacterial activity was determined using methods such as the disc diffusion method and by calculating the minimum inhibitory concentration (MIC). brieflands.comthepharmajournal.com While many of the newly synthesized compounds exhibited lower antibacterial activity compared to the parent drugs, some derivatives displayed enhanced or comparable efficacy against specific bacterial strains. nih.govnih.gov For instance, the this compound analogue of norfloxacin demonstrated greater effectiveness against Escherichia coli and Klebsiella pneumoniae when compared to norfloxacin itself on a molar basis. nih.govnih.govresearchgate.net However, most of the novel compounds, with few exceptions, did not show significant activity against Pseudomonas aeruginosa. nih.gov

These studies indicate that while the introduction of a this compound group can modulate the antibacterial spectrum and potency of existing antibiotics, the effects are highly dependent on both the specific bacterial strain and the parent fluoroquinolone structure. nih.govnih.gov

Table 1: Antibacterial Activity of a this compound Norfloxacin Analogue

| Bacterial Strain | Result | Reference |

|---|---|---|

| Escherichia coli | More effective than norfloxacin | nih.govnih.gov |

| Klebsiella pneumoniae | More effective than norfloxacin | nih.govnih.gov |

| Pseudomonas aeruginosa | Not significantly active | nih.gov |

Cellular Assays for Antiproliferative Effects

The antiproliferative potential of phenanthrene derivatives, including those related to this compound, has been a significant area of research in oncology. Various studies have demonstrated the cytotoxic effects of phenanthrenes against a panel of human cancer cell lines. mdpi.comnih.govmdpi.com

The antiproliferative effects are typically evaluated using standard cellular assays, such as the MTT assay, which measures cell viability. mdpi.com Research has shown that phenanthrene derivatives can exhibit potent activity against various cancer cell lines, including those of the breast (MCF-7, T47D), cervix (HeLa), ovaries (A2780), and lungs (A549). mdpi.commdpi.com For example, certain semisynthetic derivatives of phenanthrenes have shown promising antiproliferative activity with low micromolar IC50 values. mdpi.com

The structure of the phenanthrene core and its substituents plays a crucial role in determining the antiproliferative efficacy. For instance, the presence and type of substituents on the phenanthrene rings can significantly influence the cytotoxic activity. mdpi.commdpi.com Some phenanthrene derivatives have demonstrated selective activity against cancer cells while being less cytotoxic to normal cell lines, such as human embryonic lung fibroblasts (MRC-5). mdpi.com This selectivity is a desirable characteristic for potential anticancer agents.

Further investigations into the mode of action have suggested that some phenanthrene derivatives may exert their antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. mdpi.com

Toxicological Profiles and Structure-Toxicity Relationships

The toxicological assessment of this compound and related compounds is essential for understanding their safety profile. According to safety data, this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation. guidechem.comfishersci.fi

Studies on the structure-toxicity relationships of phenanthrene and its derivatives have provided insights into the factors influencing their toxicity. For polycyclic aromatic hydrocarbons (PAHs), including phenanthrene, toxicity often correlates with the number of aromatic rings. nih.gov For instance, phenanthrene, with its three rings, has been shown to be more toxic than two-ring compounds like naphthalene (B1677914) in studies involving aquatic organisms. nih.gov

The toxicological effects of phenanthrene derivatives can also be influenced by their metabolism. For example, the biotransformation of some phenanthrenes can lead to the formation of reactive metabolites that contribute to their toxicity. researchgate.netnoaa.govnih.gov Research on alkyl-phenanthrenes has indicated that increasing alkylation can shift the mechanism of toxicity. researchgate.netnoaa.govnih.gov

Environmental and Analytical Chemistry Research

Role of 3-Acetylphenanthrene as an Environmental Pollutant and Metabolite

This compound is a derivative of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) that is recognized as an environmental pollutant. chemicalbook.com As a class of compounds, PAHs are widespread environmental contaminants, often originating from incomplete combustion of organic materials and as constituents of petroleum products. sci-hub.se The environmental presence of this compound is significant as it has been identified as a metabolite in the anaerobic biodegradation of other PAHs. nih.gov

In studies of marine sediments, this compound was among the metabolites identified during the anaerobic degradation of a mixture of five PAHs, including phenanthrene, anthracene, fluoranthene, pyrene (B120774), and benzo(a)pyrene. nih.gov Its formation was observed in experiments testing the influence of different terminal electron acceptors (TEAs) on PAH degradation. nih.gov Specifically, it was detected in sediment systems amended with bicarbonate (HCO₃⁻), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻), indicating its role as a common intermediate in various anaerobic respiratory pathways for PAH breakdown. nih.gov

Furthermore, research on the anaerobic degradation of benzo[a]pyrene (B130552) (BaP) by specific bacterial strains has shown that this compound can be a downstream metabolite. mdpi.com In this pathway, BaP is first hydrogenated and undergoes ring cleavage to form phenanthrene, which is then subject to oxidation processes that can lead to the formation of this compound. mdpi.com This highlights the role of this compound not just as a derivative of phenanthrene, but as a key intermediate in the environmental transformation of more complex, high-molecular-weight PAHs. sci-hub.semdpi.com

The identification of this compound as a metabolite is crucial for understanding the fate of PAHs in the environment. sci-hub.se Metabolite profiling provides clear evidence of ongoing biodegradation, as these products are the result of enzyme-catalyzed reactions. sci-hub.se Therefore, the presence of this compound can serve as a biomarker for investigating the biotic fate of PAHs in anaerobic environments such as contaminated soils, sediments, and sludge. sci-hub.se

Degradation Pathways of Polycyclic Aromatic Hydrocarbons (PAHs)

The degradation of polycyclic aromatic hydrocarbons (PAHs) in the environment is a critical process for the detoxification and removal of these pollutants. sci-hub.se While aerobic degradation is well-studied, anaerobic degradation is also a significant pathway, particularly in environments with limited or no oxygen, such as sediments and subsurface soils. sci-hub.se

Biotransformation and Biodegradation Studies

Biotransformation is the process by which microorganisms alter and break down complex organic compounds like PAHs. mdpi.comnih.gov In anaerobic environments, the initial steps of PAH degradation are challenging due to the absence of molecular oxygen, which is a key reactant in aerobic pathways. sci-hub.se Instead, anaerobic microbes utilize other terminal electron acceptors (TEAs) such as nitrate, sulfate, and iron(III). researchgate.net